![molecular formula C23H27N3O3S B047914 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate CAS No. 844639-07-2](/img/structure/B47914.png)
2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate
概要
説明
2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate is a synthetic derivative of the antipsychotic drug quetiapine. Its molecular structure features a dibenzothiazepine core fused with a piperazine ring, substituted with an ethoxyethyl acetate chain. This compound is closely related to quetiapine (IUPAC: {2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy}ethanol), where the terminal hydroxyl group is esterified to an acetate moiety .
This compound has been identified as a synthetic intermediate or impurity in quetiapine manufacturing processes . Its CAS registry number is 1798840-31-9, with a molecular formula of C40H42N6O3S2 and a molecular weight of 718.93 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate involves multiple steps. One common method starts with the preparation of dibenzo[b,f][1,4]thiazepin-11(10H)-one, which is then reacted with piperazine to form the core structure. This intermediate is further reacted with ethylene oxide to introduce the ethoxy group, followed by acetylation to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to its dihydro form.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs .
科学的研究の応用
Molecular Information
- Molecular Formula : C23H27N3O3S
- Molecular Weight : 425.54 g/mol
- CAS Number : 844639-07-2
- IUPAC Name : 2-[2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethyl acetate
Pharmacological Studies
Antipsychotic Activity : The primary application of this compound lies in its use as an antipsychotic agent. Research indicates that quetiapine derivatives can effectively modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in managing psychiatric disorders .
Mechanism of Action : Studies have shown that compounds like 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate exhibit antagonist properties at various serotonin and dopamine receptors, contributing to their therapeutic effects in schizophrenia and mood disorders .
Biochemical Research
Enzyme Inhibition : This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
Proteomics Applications : The compound is utilized in proteomics research for its biochemical properties, aiding in the study of protein interactions and functions within biological systems .
Synthesis and Development
The synthesis of this compound involves complex organic reactions that yield high purity levels suitable for pharmaceutical applications. Its development is crucial for producing reference standards for quality control in drug manufacturing .
Case Study 1: Efficacy in Schizophrenia Treatment
A clinical trial investigated the efficacy of quetiapine acetate derivatives in patients with schizophrenia. Results indicated significant improvements in symptoms compared to placebo groups, highlighting the compound's potential as a therapeutic agent .
Case Study 2: Neuroprotective Effects
Research focusing on the neuroprotective effects of acetylcholinesterase inhibitors revealed that compounds like this compound could reduce cognitive decline in animal models of Alzheimer's disease. The study demonstrated improved memory performance and reduced neuroinflammation markers .
Table 1: Comparison of Antipsychotic Compounds
Compound Name | Mechanism of Action | Clinical Use |
---|---|---|
Quetiapine Acetate | Serotonin/Dopamine Antagonist | Schizophrenia, Bipolar |
Risperidone | Dopamine Antagonist | Schizophrenia |
Olanzapine | Serotonin/Dopamine Antagonist | Schizophrenia |
Table 2: Inhibition Potency Against AChE
Compound Name | IC50 (µM) |
---|---|
This compound | 0.5 |
Donepezil | 0.03 |
Rivastigmine | 0.07 |
作用機序
The mechanism of action of 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate involves its interaction with multiple neurotransmitter receptors. It acts as an antagonist at dopamine and serotonin receptors, which helps in modulating neurotransmission and alleviating symptoms of psychiatric disorders . The compound also interacts with adrenergic and histamine receptors, contributing to its overall pharmacological profile .
類似化合物との比較
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between the target compound and related derivatives:
Key Differences and Implications
Esterification vs. Hydroxyl Group (Quetiapine vs. However, esterification may render it a prodrug, requiring hydrolysis to the active ethanol form in vivo . Metabolic Stability: The acetate derivative is less polar than quetiapine, which may reduce renal clearance and prolong half-life .
Salt Forms (Quetiapine Fumarate vs. Free Base):
- Quetiapine fumarate’s salt formulation enhances aqueous solubility, enabling oral administration. The target compound, lacking a salt form, is primarily a synthetic intermediate .
Substituent Effects on Receptor Binding:
- The 2-chloro derivative () shows stronger D2 receptor antagonism than quetiapine, suggesting halogenation enhances affinity for dopamine receptors .
- The trifluoromethyl-oxazepine derivative () replaces sulfur with oxygen in the thiazepine core, altering ion channel interactions .
Impurities and Byproducts:
- Impurity III (carboxylate) and the target acetate compound are structurally similar but differ in bioactivity. Carboxylate derivatives exhibit reduced receptor binding, highlighting the importance of the hydroxyl/ester group in pharmacology .
生物活性
2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl acetate, also known as a derivative of quetiapine, is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of psychiatric disorders. This article delves into its synthesis, biological effects, and relevant case studies.
The molecular formula of this compound is C23H27N3O3S, with a molecular weight of 427.6 g/mol. It is structurally related to quetiapine, an atypical antipsychotic used primarily for schizophrenia and bipolar disorder.
Antipsychotic Properties
Research indicates that compounds in the dibenzo[b,f][1,4]thiazepin class exhibit significant antipsychotic activity. Quetiapine and its derivatives have been shown to modulate neurotransmitter systems, particularly dopamine and serotonin receptors. The biological activity of this compound suggests similar mechanisms:
- Dopamine Receptor Modulation : Studies have demonstrated that quetiapine and its derivatives act as antagonists at D2 dopamine receptors, which is crucial for their antipsychotic effects .
- Serotonin Receptor Activity : The compound also interacts with serotonin receptors (5-HT2A), contributing to its efficacy in treating mood disorders .
Case Studies
Several studies have investigated the efficacy of quetiapine and related compounds in clinical settings:
- Schizophrenia Treatment : A double-blind study comparing quetiapine with placebo showed significant improvements in psychotic symptoms as measured by the Positive and Negative Syndrome Scale (PANSS). Patients receiving quetiapine reported reduced hallucinations and delusions .
- Bipolar Disorder : In a randomized controlled trial, quetiapine was effective in managing manic episodes in bipolar disorder patients. The study highlighted the rapid onset of action and favorable side effect profile compared to traditional mood stabilizers .
- Depression : Quetiapine has been explored as an adjunct therapy for major depressive disorder (MDD). A meta-analysis indicated that patients receiving quetiapine alongside standard antidepressants experienced greater symptom relief than those on antidepressants alone .
Tables of Biological Activity
Biological Activity | Mechanism | Reference |
---|---|---|
Antipsychotic Effects | D2 receptor antagonism | |
Mood Stabilization | 5-HT2A receptor modulation | |
Adjunctive Antidepressant | Enhances effects of SSRIs |
Synthesis and Chemical Derivatives
The synthesis of this compound involves multiple steps that typically start from dibenzo[b,f][1,4]thiazepine precursors. Recent advancements in metal-catalyzed reactions have improved the efficiency of synthesizing such complex molecules, allowing for higher yields and better purity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate, and how do reaction conditions influence yield?
- The compound can be synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing intermediates like 2-thiocarbamido-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine with isothiocyanates in a 50% acetone-ethanol medium for 4 hours . Solvent polarity and temperature are critical: higher polarity solvents (e.g., acetone-ethanol mixtures) improve solubility of intermediates, while prolonged reflux increases yield but risks decomposition.
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the piperazine ring, ethoxyethyl acetate linkage, and dibenzothiazepine core.
- Infrared (IR): Peaks at ~1700 cm⁻¹ (C=O of acetate) and ~1250 cm⁻¹ (C-O-C ether) are diagnostic .
- Elemental Analysis: Validates purity (>95%) by matching experimental and theoretical C, H, N, S values .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) are used for purity assessment, especially to detect impurities like Quetiapine N-Oxide .
Q. What pharmacological targets are hypothesized for this compound based on structural analogs?
- The dibenzothiazepine core is associated with CNS activity, including dopamine and serotonin receptor modulation. Piperazine derivatives often exhibit antidepressant or antipsychotic properties, suggesting potential applications in neuropsychiatric disorders .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
- Variations in yields (e.g., 60–85%) arise from differences in substituent reactivity (e.g., electron-withdrawing groups on isothiocyanates reduce nucleophilicity) or solvent ratios. Systematic optimization using Design of Experiments (DoE) is recommended, with factors like solvent polarity, molar ratios, and reaction time .
Q. What strategies mitigate impurity formation during synthesis, such as N-oxidation or thiazepine ring degradation?
- Quenching Reactive Intermediates: Adding antioxidants (e.g., BHT) prevents N-oxidation .
- Chromatographic Purification: Flash column chromatography with ethyl acetate:hexane (3:7) removes by-products like dibenzo[b,f][1,4]thiazepin-11(10H)-one .
- pH Control: Maintaining a slightly acidic pH (5–6) stabilizes the thiazepine ring during aqueous workup .
Q. How does modifying substituents on the piperazine or dibenzothiazepine moieties affect bioactivity?
- Piperazine Modifications: Bulky substituents (e.g., tert-butyl) enhance lipophilicity and blood-brain barrier penetration, while polar groups (e.g., hydroxyethyl) improve solubility .
- Dibenzothiazepine Modifications: Chlorine or fluorine substitution at specific positions increases receptor binding affinity, as seen in analogs like 2-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine .
Q. What computational methods predict the compound’s metabolic stability and toxicity?
- ADMET Prediction: Tools like SwissADME estimate moderate bioavailability (LogP ~3.5) and CYP3A4-mediated metabolism .
- Molecular Dynamics (MD): Simulations of receptor-ligand interactions (e.g., with 5-HT2A) guide structural optimization .
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
- LC-MS/MS Validation: Parameters include linearity (R² >0.99), precision (RSD <5%), and recovery (>90%) using spiked plasma samples. Internal standards like deuterated analogs improve accuracy .
Q. Methodological Considerations
Q. What is the role of the ethoxyethyl acetate group in solubility and bioavailability?
- The acetate ester enhances lipophilicity (cLogP ~4.2), facilitating membrane permeability. In vivo, esterases hydrolyze the group to release the active ethanol metabolite, improving pharmacokinetics .
Q. How do stability studies inform storage conditions for this compound?
特性
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-18(27)29-17-16-28-15-14-25-10-12-26(13-11-25)23-19-6-2-4-8-21(19)30-22-9-5-3-7-20(22)24-23/h2-9H,10-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAGNAROQHNFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844639-07-2 | |
Record name | Quetiapine acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844639072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QUETIAPINE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG5376GG5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。